molecular formula C9H14ClNO2 B6280485 2-(prop-2-yn-1-yl)piperidine-2-carboxylic acid hydrochloride CAS No. 2408962-53-6

2-(prop-2-yn-1-yl)piperidine-2-carboxylic acid hydrochloride

Cat. No.: B6280485
CAS No.: 2408962-53-6
M. Wt: 203.7
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Description

2-(prop-2-yn-1-yl)piperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H14ClNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(prop-2-yn-1-yl)piperidine-2-carboxylic acid hydrochloride typically involves the alkylation of piperidine derivatives. One common method includes the reaction of piperidine with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(prop-2-yn-1-yl)piperidine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

2-(prop-2-yn-1-yl)piperidine-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(prop-2-yn-1-yl)piperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(prop-2-yn-1-yl)piperidine-2-carboxylic acid
  • ®-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride
  • 2-(prop-2-yn-1-yl)piperidine hydrochloride

Uniqueness

2-(prop-2-yn-1-yl)piperidine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

2408962-53-6

Molecular Formula

C9H14ClNO2

Molecular Weight

203.7

Purity

91

Origin of Product

United States

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